

Saframycin Y2b molecular weight and formula

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Compound of Interest

Compound Name: Saframycin Y2b

Cat. No.: B217306

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In-Depth Technical Guide to Saframycin Y2b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular characteristics of **Saframycin Y2b**, a potent antitumor antibiotic. The following sections detail its molecular formula and weight, biosynthetic pathway, and relevant experimental methodologies for its study.

Core Molecular Data

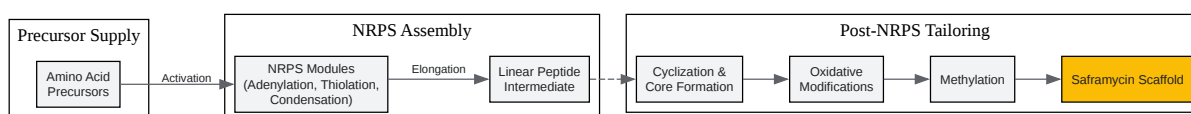
Saframycin Y2b is a complex heterocyclic quinone antibiotic belonging to the saframycin family. Its core molecular attributes are summarized below.

Property	Value
Molecular Formula	C60H68N10O14
Molecular Weight	1153.24 g/mol [1]

Biosynthesis of Saframycins

The biosynthesis of saframycins is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The pathway originates from amino acid precursors and involves several enzymatic modifications to construct the characteristic pentacyclic core.

A simplified representation of the generalized saframycin biosynthetic pathway is illustrated below. This pathway highlights the key stages of precursor activation, chain elongation, and subsequent tailoring reactions that lead to the final complex structure.



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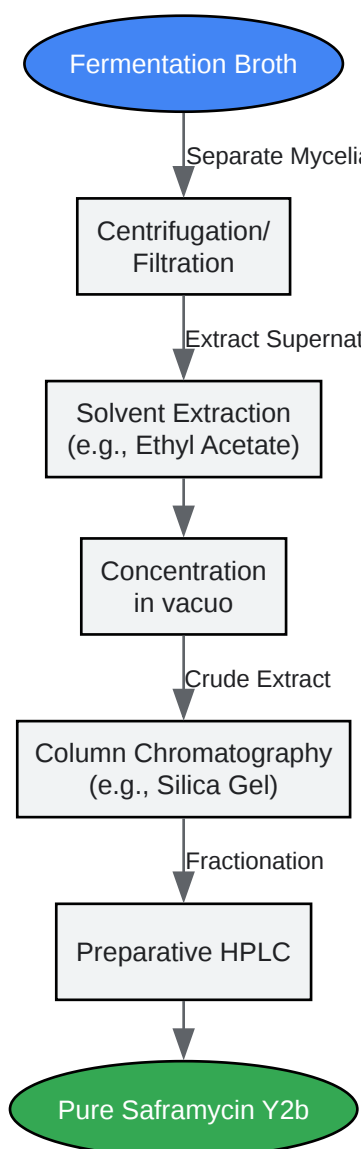
Caption: Generalized biosynthetic pathway of Saframycins.

Experimental Protocols

The study of **Saframycin Y2b** and its analogs involves various experimental techniques. Below are outlines of key methodologies.

Isolation and Purification

A general workflow for the isolation of saframycins from fermentation broths is presented below. Specific resins and solvent systems may be optimized for **Saframycin Y2b**.



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Caption: General workflow for the isolation of **Saframycin Y2b**.

Cytotoxicity Assays

To evaluate the antitumor properties of **Saframycin Y2b**, in vitro cytotoxicity assays are commonly employed. A typical experimental workflow is as follows:

- Cell Culture: Tumor cell lines are cultured in appropriate media and conditions.
- Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

- **Treatment:** Cells are treated with a serial dilution of **Saframycin Y2b**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The treated cells are incubated for a specified period (e.g., 48-72 hours).
- **Viability Assessment:** Cell viability is determined using a colorimetric or fluorometric assay, such as MTT, XTT, or resazurin-based assays.
- **Data Analysis:** The absorbance or fluorescence data is used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is then determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Structural Elucidation

The definitive structure of **Saframycin Y2b** is determined through a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition, confirming the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.

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References

- 1. Saframycin Y2b-d | lookchem [lookchem.com]
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